molecular formula C18H19N5 B11226522 N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline

N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline

Cat. No.: B11226522
M. Wt: 305.4 g/mol
InChI Key: ZQXAFTISYPLTQU-UHFFFAOYSA-N
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Description

N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE is a compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

The synthesis of N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE typically involves the formation of the tetrazole ring followed by the attachment of the cyclopentyl and aniline groups. One common method for synthesizing tetrazole derivatives is through the reaction of sodium azide with nitriles under acidic conditions . Industrial production methods may involve the use of eco-friendly solvents and conditions to ensure high yields and purity .

Chemical Reactions Analysis

N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The compound’s ability to penetrate cell membranes due to its lipophilicity enhances its effectiveness .

Comparison with Similar Compounds

N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE can be compared to other tetrazole derivatives such as:

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 4-Phenyl-1H-1,2,3-triazole

These compounds share the tetrazole ring but differ in their additional functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline

InChI

InChI=1S/C18H19N5/c1-3-9-15(10-4-1)19-18(13-7-8-14-18)17-20-21-22-23(17)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2

InChI Key

ZQXAFTISYPLTQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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